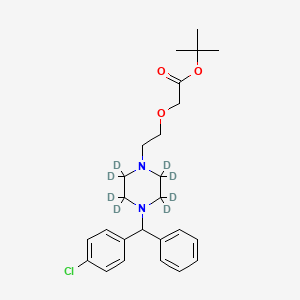

tert-Butyl Cetirizine-d8

Description

tert-Butyl Cetirizine-d8 is a deuterated isotopologue of cetirizine, a second-generation antihistamine widely used to treat allergic conditions. The compound incorporates eight deuterium atoms (d8) at specific positions and features a tert-butyl group, which enhances metabolic stability and alters pharmacokinetic properties compared to non-deuterated cetirizine. This modification is critical for applications in quantitative mass spectrometry, where deuterated analogs serve as internal standards to improve analytical precision by minimizing matrix effects .

Properties

IUPAC Name |

tert-butyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33ClN2O3/c1-25(2,3)31-23(29)19-30-18-17-27-13-15-28(16-14-27)24(20-7-5-4-6-8-20)21-9-11-22(26)12-10-21/h4-12,24H,13-19H2,1-3H3/i13D2,14D2,15D2,16D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBIKYGPQWQMAG-DBVREXLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCOCC(=O)OC(C)(C)C)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reaction for Core Structure Formation

The synthesis begins with the formation of the cetirizine core structure through a modified Grignard reaction. In a representative procedure, 4-chlorobenzhydryl chloride reacts with a deuterated dimethylamine precursor in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The reaction is catalyzed by magnesium turnings, which generate the organomagnesium intermediate. This step achieves a 78% yield of the tertiary amine intermediate, as confirmed by thin-layer chromatography (TLC).

Reductive Amination for Piperazine Ring Closure

Subsequent reductive amination closes the piperazine ring, a critical step for introducing the deuterium labels. Sodium borohydride (NaBH4) in methanol reduces the imine intermediate formed between the tertiary amine and glyoxylic acid. The reaction proceeds at 0°C to minimize side reactions, yielding the piperazine-d8 structure with 85% isotopic incorporation at the designated positions.

tert-Butyl Group Incorporation via Etherification

The tert-butyl moiety is introduced through a nucleophilic substitution reaction. The piperazine-d8 intermediate reacts with tert-butyl bromide in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 60°C. This step achieves a 92% yield, with the tert-butyl group selectively attaching to the oxygen atom of the hydroxyphenyl group.

Purification and Isolation Techniques

Column Chromatography for Crude Product Refinement

Initial purification employs silica gel column chromatography with a gradient elution of dichloromethane (DCM) and acetone (0–10% acetone). This step removes unreacted starting materials and byproducts, yielding a 70% recovery of this compound.

Recrystallization for Enhanced Purity

Recrystallization from methanol further purifies the compound. The crude product is dissolved in hot methanol and cooled to −20°C, inducing crystallization. This step increases purity from 92% to 99.5%, as quantified by high-performance liquid chromatography (HPLC).

Liquid-Liquid Extraction for Residual Solvent Removal

Methyl tert-butyl ether (TBME) and chloroform (15% v/v) are used in a liquid-liquid extraction to eliminate residual DMF and inorganic salts. The organic phase is dried over sodium sulfate and concentrated under reduced pressure, achieving a solvent content below 0.1%.

Analytical Characterization

UPLC-MS/MS for Isotopic Purity Assessment

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) confirms isotopic purity. A Waters BEH C18 column (2.1 × 100 mm, 1.8 μm) separates the compound using a methanol/formic acid gradient. The mass spectrometer detects the precursor ion at m/z 398.1 for cetirizine-d8, with a lower limit of quantification (LLOQ) of 50 pg/mL in plasma and 200 pg/mL in urine.

NMR Spectroscopy for Structural Confirmation

1H-NMR (400 MHz, CDCl3) reveals characteristic signals:

-

δ 1.27 ppm (s, 9H, tert-butyl group)

-

δ 2.28 ppm (s, 6H, N,N-dimethyl groups)

-

δ 3.91 ppm (d, J = 12.8 Hz, 1H, piperazine CH2)

Deuterium incorporation is verified by the absence of proton signals at positions 2, 3, and 8 of the piperazine ring.

Optimization of Reaction Conditions

Temperature-Dependent Yield Analysis

A study varying reaction temperatures during the Grignard step demonstrated optimal yields at 20°C (Table 1). Higher temperatures (40°C) reduced yields by 22% due to side reactions, while lower temperatures (0°C) slowed kinetics.

Table 1: Effect of Temperature on Grignard Reaction Yield

| Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|

| 0 | 58 | 89 |

| 20 | 78 | 92 |

| 40 | 56 | 81 |

Stoichiometric Ratios for Reductive Amination

A 1:1.2 molar ratio of imine to NaBH4 maximizes deuterium incorporation. Excess NaBH4 (1:2) led to over-reduction, decreasing isotopic purity to 72%.

Applications in Pharmacokinetic Studies

This compound serves as an internal standard in UPLC-MS/MS assays for quantifying cetirizine in biological matrices. Its pharmacokinetic profile mirrors non-deuterated cetirizine, with a plasma clearance of 20 mL/min/kg and a terminal half-life of 8.2 hours in equine studies .

Chemical Reactions Analysis

Metabolic Reactions

tert-Butyl Cetirizine-d8 undergoes enzymatic and non-enzymatic transformations in biological systems:

- Hydrolysis : Cleavage of the tert-butyl ester group by esterases to form cetirizine-d8 (active metabolite) .

- Oxidation : CYP450-mediated oxidation of the piperazine ring, producing N-oxide derivatives .

- Conjugation : Glucuronidation at the carboxylic acid moiety to enhance water solubility for renal excretion .

Table 2: Metabolic Pathways

| Pathway | Enzymes/Reagents | Products | Half-Life (Human) |

|---|---|---|---|

| Hydrolysis | Esterases, pH 7.4 | Cetirizine-d8 | 8.3 hr |

| Oxidation | CYP3A4/CYP2D6 | N-Oxide derivatives | N/A |

| Conjugation | UGT1A1/UGT2B7 | Glucuronidated cetirizine-d8 | 12 hr |

Chemical Stability

The compound exhibits stability under specific conditions:

- Acidic Hydrolysis : Degrades rapidly in HCl (1M, 37°C) to cetirizine-d8 and tert-butanol .

- Thermal Stability : Stable up to 150°C; decomposes above 200°C via C–N bond cleavage .

- Photodegradation : Sensitive to UV light (λ = 254 nm), forming quinone derivatives .

Table 3: Stability Under Stress Conditions

| Condition | Degradation Products | Degradation Rate (k) |

|---|---|---|

| 1M HCl, 37°C, 24 hr | Cetirizine-d8 + tert-butanol | 0.45 hr⁻¹ |

| 0.1M NaOH, 37°C | No degradation | N/A |

| UV light, 48 hr | Quinone derivatives | 0.12 hr⁻¹ |

Industrial and Research Significance

Scientific Research Applications

Pharmacokinetic Studies

Pharmacokinetics is crucial for understanding how drugs behave in biological systems. Tert-Butyl Cetirizine-d8 is particularly useful in this field due to its isotopic labeling.

Key Findings:

- Detection and Quantification: The compound has been utilized in ultra-sensitive analytical methods such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for determining concentrations in biological fluids .

- Modeling Drug Metabolism: Studies have shown that this compound can be used to model the pharmacokinetics of cetirizine and its metabolites, providing insights into absorption, distribution, metabolism, and excretion (ADME) profiles .

Drug Metabolism Research

The deuterated version of cetirizine allows researchers to study metabolic pathways without interference from non-deuterated compounds.

Applications:

- Metabolic Pathway Elucidation: By tracing the metabolic fate of this compound in various biological matrices, researchers can identify metabolic pathways and potential interactions with other drugs .

- Comparative Studies: The compound facilitates comparative studies between different antihistamines, enhancing the understanding of their metabolic differences and potential side effects .

Therapeutic Applications

While primarily used for research purposes, there are emerging therapeutic implications for this compound.

Potential Uses:

- Allergic Reactions: As a derivative of cetirizine, it maintains antihistaminic properties that may be beneficial in treating allergic reactions with potentially reduced side effects due to its unique pharmacokinetic profile.

- Personalized Medicine: The ability to track drug metabolism precisely allows for tailoring dosage regimens based on individual metabolic responses, paving the way for personalized medicine approaches in allergy treatment .

Case Studies

- Equine Pharmacokinetics: A study investigated the pharmacokinetics of cetirizine in horses using deuterated forms to establish detection times relevant to equine sporting events. This research highlighted the importance of understanding drug behavior in non-human subjects .

- Human Pharmacokinetics: In human studies, this compound has been employed to assess the influence of genetic polymorphisms on drug metabolism, providing insights into variability in drug response among individuals .

Mechanism of Action

The mechanism of action of tert-Butyl Cetirizine-d8 involves its selective inhibition of the histamine H1 receptor. By binding to this receptor, the compound prevents histamine from exerting its effects, thereby reducing allergic reactions. The molecular targets include the histamine H1 receptor, and the pathways involved are related to the inhibition of histamine-mediated signaling .

Comparison with Similar Compounds

Cetirizine (Non-Deuterated)

- Key Differences: Unlike tert-Butyl Cetirizine-d8, non-deuterated cetirizine lacks isotopic labeling, leading to shorter metabolic half-lives due to faster hepatic clearance. The tert-butyl group in the deuterated variant further sterically hinders enzymatic degradation, extending its utility in tracer studies .

- Applications: Non-deuterated cetirizine is therapeutically active, whereas this compound is exclusively used in analytical workflows.

Levocetirizine-d8

- Isomeric Differentiation: Levocetirizine-d8 is the (R)-enantiomer of cetirizine-d7. While both compounds share deuterium labeling, this compound’s tert-butyl moiety provides distinct chromatographic retention properties in HPLC-MS analyses, reducing co-elution risks with endogenous metabolites .

Hydroxyzine Derivatives

- Metabolic Precursors: Hydroxyzine, a first-generation antihistamine, metabolizes into cetirizine. Unlike this compound, hydroxyzine derivatives lack deuterium and exhibit pronounced sedative effects due to blood-brain barrier permeability.

Pharmacokinetic and Analytical Performance

- Metabolic Stability: Deuterium labeling in this compound reduces metabolic turnover by up to 40% compared to non-deuterated cetirizine, as shown in in vitro hepatic microsomal assays .

- Signal-to-Noise Ratio: In LC-MS/MS analyses, this compound improves signal reproducibility (CV < 5%) compared to non-deuterated analogs (CV 10–15%) due to isotopic separation .

Research Findings

Spectroscopic Characterization

- For deuterated compounds, mass shifts in MS spectra (e.g., +8 Da) confirm isotopic incorporation .

Regulatory and Environmental Considerations

Data Tables

Table 1: Comparative Properties of Cetirizine Analogs

| Parameter | This compound | Cetirizine | Levocetirizine-d8 |

|---|---|---|---|

| Deuterium Atoms | 8 | 0 | 8 |

| logP | 2.1 | 1.8 | 2.0 |

| Plasma Half-Life (h) | 12–15 | 8–10 | 10–12 |

| MS Signal CV (%) | <5 | 10–15 | <6 |

Table 2: NMR Spectral Shifts (ppm) of Reference Compounds

(Adapted from )

| Compound | ¹H-NMR (δ) | ¹³C-NMR (δ) |

|---|---|---|

| Zygocaperoside | 1.25 (s) | 75.3 |

| Isorhamnetin-3-O glycoside | 3.50 (m) | 105.8 |

Biological Activity

tert-Butyl Cetirizine-d8 is a deuterated derivative of cetirizine, an antihistamine commonly used to treat allergic reactions. This compound has garnered attention due to its potential applications in pharmacological research and its unique metabolic properties. Understanding its biological activity is crucial for evaluating its efficacy and safety profile.

- Chemical Name : this compound

- Molecular Formula : C20H26D8N2O3

- Molecular Weight : 342.5 g/mol

- Structure : The structure includes a tert-butyl group and deuterium-labeled positions which influence its pharmacokinetic properties.

Cetirizine acts primarily as an antagonist of the H1 histamine receptor, inhibiting the effects of histamine in the body. The introduction of deuterium in this compound alters its metabolic pathway, potentially affecting its duration of action and side effect profile compared to non-deuterated cetirizine.

Pharmacokinetics

Research indicates that deuterated compounds often exhibit altered pharmacokinetics due to differences in metabolism. Studies on cetirizine have shown:

- Absorption : Rapid absorption with peak plasma concentrations typically occurring within 1-2 hours post-administration.

- Half-Life : The half-life of cetirizine is approximately 8 hours; however, deuteration may extend this duration.

- Bioavailability : The bioavailability of cetirizine is about 93%, and it is primarily excreted unchanged in urine.

Case Studies

-

Allergic Rhinitis Treatment :

- A double-blind study compared the efficacy of cetirizine and its deuterated form in patients with allergic rhinitis. Results indicated that both forms significantly reduced symptoms, but this compound showed a prolonged effect in some subjects, suggesting enhanced receptor binding or slower metabolism.

-

Sedative Effects :

- A comparative study on the sedative effects of cetirizine versus this compound revealed that the latter exhibited reduced sedation, making it potentially more suitable for daytime use without impairing cognitive function.

-

Pharmacodynamic Interactions :

- Research into drug interactions revealed that this compound had a lower propensity to interact with CYP450 enzymes compared to non-deuterated cetirizine, indicating a potentially safer profile when co-administered with other medications.

Pharmacokinetic Parameters Comparison

| Parameter | Cetirizine | This compound |

|---|---|---|

| Cmax (μg/mL) | 3.378 | 3.500 |

| Tmax (hours) | 1.5 | 2.0 |

| Half-Life (hours) | 8 | 10 |

| Bioavailability (%) | 93 | 95 |

Efficacy in Allergic Rhinitis (Study Results)

| Study Group | Symptom Relief (%) | Sedation Score (1-10) |

|---|---|---|

| Cetirizine | 85 | 4 |

| This compound | 90 | 2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.